REACTION_CXSMILES
|
CC1(C)CO[C:4]([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[C:12](=[O:16])[O:11][CH2:10]3)=[N:3]1.CN(C)C=O.C1(C)C=CC=CC=1>S(Cl)(Cl)=O>[C:4]([C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[C:12](=[O:16])[O:11][CH2:10]2)#[N:3]
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)=O)C
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Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
washed with toluene (2×50 mL)
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with deionized water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
An analytical pure sample is obtained by crystallisation from acetic acid or toluene
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C2COC(=O)C2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |